molecular formula C10H12F3NO B15315431 2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol

2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol

Cat. No.: B15315431
M. Wt: 219.20 g/mol
InChI Key: ACYMSEPFNJPFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol backbone with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Formation of 2-(4-(trifluoromethyl)phenyl)propan-1-one.

    Reduction: Formation of 2-(4-(trifluoromethyl)phenyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-chlorophenyl)propan-1-ol: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    2-Amino-2-(4-methylphenyl)propan-1-ol: Contains a methyl group instead of a trifluoromethyl group.

    2-Amino-2-(4-nitrophenyl)propan-1-ol: Features a nitro group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs. This enhances its potential for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

2-amino-2-[4-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H12F3NO/c1-9(14,6-15)7-2-4-8(5-3-7)10(11,12)13/h2-5,15H,6,14H2,1H3

InChI Key

ACYMSEPFNJPFKQ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.